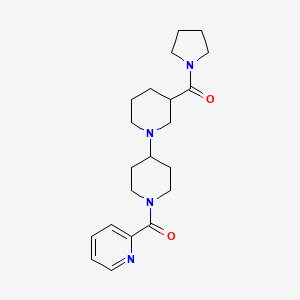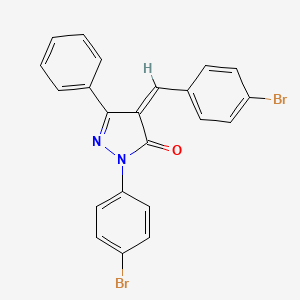![molecular formula C24H25NO7 B5346746 8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B5346746.png)
8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate, also known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes such as cell growth, proliferation, differentiation, and survival. LY294002 has been widely used in scientific research to study the function and signaling pathways of PI3K, as well as to investigate its potential as a therapeutic target for various diseases.
Wirkmechanismus
8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate exerts its inhibitory effect on PI3K by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling. Specifically, this compound targets the p110α isoform of PI3K, which is the most commonly mutated isoform in cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, this compound has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. On the other hand, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate in lab experiments is its high selectivity and potency towards PI3K, which allows for specific inhibition of PI3K signaling without affecting other signaling pathways. In addition, this compound is widely available and relatively inexpensive compared to other PI3K inhibitors. However, one limitation of using this compound is its potential off-target effects, as it may inhibit other kinases or enzymes that share similar ATP-binding pockets with PI3K.
Zukünftige Richtungen
There are several future directions for the research on 8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate and its potential as a therapeutic target. One direction is to develop more potent and selective PI3K inhibitors based on the structure of this compound, which may have better efficacy and lower toxicity. Another direction is to investigate the combination therapy of this compound with other drugs or targeted therapies, which may enhance its therapeutic effect and overcome drug resistance. Finally, the clinical translation of this compound and other PI3K inhibitors for the treatment of cancer and other diseases requires further investigation and optimization.
Synthesemethoden
8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate can be synthesized through a multistep process starting from 2-methylquinoline. The key steps involve the introduction of a methoxy group, a propenyl group, and an ethoxy group to the quinoline ring, followed by the formation of the oxalate salt. The final product is obtained as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate has been extensively used in scientific research to investigate the role of PI3K in various cellular processes and diseases. For example, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound has also been used to study the function of PI3K in insulin signaling, immune response, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-2-methylquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3.C2H2O4/c1-4-6-17-10-12-19(21(15-17)24-3)25-13-14-26-20-8-5-7-18-11-9-16(2)23-22(18)20;3-1(4)2(5)6/h4-12,15H,13-14H2,1-3H3;(H,3,4)(H,5,6)/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIFFOFSGHITJO-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)

![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
